molecular formula C21H15ClF4N4O4 B570019 Regorafenib (Pyridine)-N-oxide-d3 CAS No. 1333489-03-4

Regorafenib (Pyridine)-N-oxide-d3

Numéro de catalogue: B570019
Numéro CAS: 1333489-03-4
Poids moléculaire: 501.837
Clé InChI: NUCXNEKIESREQY-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Regorafenib (Pyridine)-N-oxide-d3 is a deuterium-labeled isotopologue of a key human active metabolite of the multikinase inhibitor regorafenib (BAY 73-4506). This compound is specifically designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications to ensure accurate quantification of the Regorafenib N-oxide metabolite (also known as M-2 or BAY 75-7495) in complex biological matrices during regulated bioanalysis . Regorafenib is an oral diphenylurea-based small molecule that acts as a potent multikinase inhibitor, targeting a broad spectrum of angiogenic, stromal, and oncogenic receptor tyrosine kinases . Its primary active metabolite, M-2, is formed in the liver via cytochrome P450 3A4 (CYP3A4)-mediated metabolism and contributes significantly to the overall pharmacological activity of the parent drug . The M-2 metabolite, along with another active metabolite M-5, has a distinct pharmacokinetic profile with an extended half-life, underscoring the importance of precise monitoring in drug development . The primary research value of this compound lies in facilitating advanced pharmacokinetic and drug-drug interaction studies. By providing a stable, labeled analog with nearly identical chemical properties to the analyte, it enables researchers to achieve high analytical precision. This is crucial for investigating complex metabolic interactions, such as those observed between regorafenib and other co-administered drugs like olaparib, a PARP inhibitor, where significant mutual inhibition of CYP3A4 can alter the plasma concentrations of both the parent drug and its metabolites . The use of this deuterated standard is essential for generating reliable data that informs the safety and efficacy profile of regorafenib in various therapeutic contexts.

Propriétés

Numéro CAS

1333489-03-4

Formule moléculaire

C21H15ClF4N4O4

Poids moléculaire

501.837

Nom IUPAC

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide

InChI

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3

Clé InChI

NUCXNEKIESREQY-FIBGUPNXSA-N

SMILES

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

Synonymes

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Regorafenib (Pyridine)-N-oxide-d3 involves several key steps, including O-alkylation, nitration, and reduction reactions. The preparation of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is achieved through these reactions. The process avoids the use of column chromatography, reduces reaction requirements, and is cost-effective, resulting in higher yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of a single base and does not require an inert atmosphere. The reaction of intermediates with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate is used to install the main urea functionality in the molecule .

Analyse Des Réactions Chimiques

Types of Reactions

Regorafenib (Pyridine)-N-oxide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkyl groups.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and oxides, which can be further utilized in different chemical and pharmaceutical applications .

Applications De Recherche Scientifique

Scientific Research Applications

  • Chemistry
    • Model Compound : Regorafenib (Pyridine)-N-oxide-d3 serves as a model compound in synthesizing multikinase inhibitors. Its structure allows researchers to explore synthetic pathways and optimize the development of similar compounds.
    • Reactivity Studies : The compound participates in various chemical reactions, such as oxidation and substitution, which are critical for understanding the reactivity of pyridine derivatives.
  • Biology
    • Cancer Pathway Research : The compound aids in elucidating biological pathways associated with cancer progression. Researchers utilize it to study the effects of kinase inhibition on cellular processes related to tumor growth.
    • Pharmacokinetics : Investigations into the pharmacokinetic profiles of regorafenib and its metabolites help understand drug interactions and efficacy in cancer treatments, particularly in combination therapies .
  • Medicine
    • Targeted Therapy Development : this compound is pivotal in developing targeted cancer therapies for conditions like metastatic colorectal cancer and gastrointestinal stromal tumors. Its application in clinical trials provides insights into dosage optimization and patient response .
    • Drug Interaction Studies : The compound's interactions with other drugs, such as olaparib, have been studied to assess potential pharmacokinetic interactions that could affect treatment outcomes .
  • Industry
    • Large-scale Production : The synthesis methods for this compound are optimized for industrial applications, facilitating the production of cancer therapeutics at scale without compromising quality.

Data Table: Key Properties and Reactions

Property/Reaction TypeDescription
Chemical StructureDeuterated form of regorafenib
Target KinasesVEGFR, PDGFR, FGFR
Common ReagentsOxidizing agents (hydrogen peroxide), reducing agents (sodium borohydride)
Major Reaction TypesOxidation, Reduction, Substitution
ApplicationsCancer therapy development, pharmacokinetic studies, chemical reactivity exploration

Case Study 1: Pharmacokinetic Interaction with Olaparib

A study evaluated the pharmacokinetic interactions between regorafenib and olaparib in healthy subjects. Results indicated that co-administration altered the metabolism of both drugs due to shared metabolic pathways involving cytochrome P450 enzymes . This interaction is crucial for optimizing treatment regimens in patients receiving combination therapies.

Case Study 2: Efficacy in Colorectal Cancer

Clinical trials involving regorafenib have demonstrated significant efficacy in patients with metastatic colorectal cancer who had previously undergone multiple lines of therapy. The studies highlighted improvements in progression-free survival rates when regorafenib was administered compared to placebo controls .

Mécanisme D'action

Regorafenib (Pyridine)-N-oxide-d3 exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis. It targets various molecular pathways, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these pathways, the compound effectively reduces tumor cell proliferation and induces apoptosis .

Comparaison Avec Des Composés Similaires

Key Research Findings

Enterohepatic Circulation : M-2 and M-5 undergo biliary excretion and gut flora-mediated reconversion to regorafenib, prolonging drug exposure .

Analytical Utility : this compound enables precise quantification of M-2 and M-5 in serum and cerebrospinal fluid, critical for pharmacokinetic modeling .

Safety Profile : M-2 and M-5 contribute to regorafenib’s dermal toxicity (e.g., hand-foot syndrome) due to transporter-mediated accumulation in skin tissues .

Q & A

Q. What are the primary metabolic pathways of Regorafenib, and how do its metabolites influence pharmacokinetic profiles?

Regorafenib undergoes hepatic metabolism via CYP3A4, producing two major active metabolites: M-2 (Pyridine-N-oxide) and M-5 (N-desmethyl Pyridine-N-oxide) . These metabolites exhibit pharmacological activity comparable to the parent drug but differ in plasma protein binding (0.488% unbound for regorafenib vs. 0.188% for M-2 and 0.053% for M-5) . Methodologically, metabolite quantification requires LC-MS/MS with stable isotope-labeled internal standards to account for matrix effects. Excretion studies show 71.2% of regorafenib is eliminated via feces, predominantly as unchanged drug (47.2%), while urine accounts for 19.3% .

Q. Table 1: Key Pharmacokinetic Parameters of Regorafenib and Metabolites

ParameterRegorafenibM-2 (Pyridine-N-oxide)M-5 (N-desmethyl Pyridine-N-oxide)
Plasma Protein Binding (% unbound)0.488%0.188%0.053%
Fecal Excretion47.2%MinorMinor
Urinary Excretion<1%<1%<1%

Q. How can researchers design experiments to quantify Regorafenib and its metabolites in biological matrices?

A validated LC-MS/MS protocol is essential, with attention to:

  • Sample preparation : Protein precipitation using acetonitrile or methanol.
  • Chromatography : Reverse-phase C18 columns with gradient elution (mobile phase: 0.1% formic acid in water/acetonitrile).
  • Internal standards : Deuterated analogs (e.g., Regorafenib-d3) to correct for ion suppression/enhancement .

Advanced Research Questions

Q. What experimental approaches elucidate the role of transporters (P-gp, BCRP) in Regorafenib-induced dermal toxicity?

Accumulation of regorafenib and M-2/M-5 in skin tissues is linked to P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) activity. To study this:

  • Use transfected cell lines (e.g., MDCK-II overexpressing P-gp/BCRP) for transwell assays to measure apical-to-basolateral transport.
  • Knockout mouse models (e.g., P-gp/BCRP−/−) to assess dermal penetration and toxicity in vivo .
  • Immunohistochemistry of skin biopsies from animal models to localize transporter expression .

Q. How does enterohepatic circulation of Regorafenib and its metabolites impact dosing regimens?

Enterohepatic recirculation involves:

  • Biliary excretion of regorafenib and M-7 (N-glucuronide).
  • Gut microbiota-mediated hydrolysis of M-7 to regenerate parent drug, leading to secondary plasma peaks. Methodologically, this can be modeled using compartmental pharmacokinetic simulations (e.g., NONMEM) with parameters for bile flow and microbial β-glucuronidase activity .

Q. Table 2: Evidence for Enterohepatic Recirculation

ObservationImplicationReference
Secondary plasma peaks at 6–24hSuggests reabsorption of regenerated drug
Fecal recovery of parent drugSupports biliary excretion

Q. What strategies enhance the efficacy of Regorafenib in combination therapies?

Preclinical data show regorafenib induces DNA damage (γH2AX foci formation) and synergizes with PARP inhibitors in pancreatic ductal adenocarcinoma (PDAC). Key methodologies:

  • Clonogenic assays to measure survival fraction post-treatment.
  • Reverse-phase protein array (RPPA) to map phosphorylation changes in DNA repair pathways (e.g., ATM/ATR) .
  • Apoptosis quantification via Annexin V/PI staining or caspase-3 cleavage assays .

Methodological Challenges in Clinical Research

Q. How should researchers handle missing data in quality-of-life (QoL) assessments during Regorafenib trials?

Missing QoL data due to disease progression or toxicity can bias results. The CORRECT trial used:

  • Cox proportional hazards models adjusted for stratification factors (e.g., ECOG status).
  • Multiple imputation with sensitivity analyses to test robustness .

Q. What statistical approaches validate bioequivalence between Regorafenib formulations?

Bioequivalence studies (e.g., Zhang et al., 2021) require:

  • 90% confidence intervals for AUC and Cmax ratios (T/R formulations) within 80–125%.
  • Two one-sided tests (TOST) with α=0.05.
  • Sensitivity analyses excluding participants with AUC extrapolation >20% .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.